dinoprost tromethamine

Description

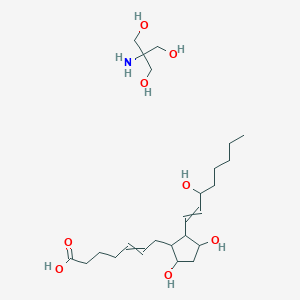

Dinoprost tromethamine is the tromethamine salt of prostaglandin F2α (PGF2α), a naturally occurring hormone involved in reproductive and inflammatory processes. It is widely used in veterinary medicine for luteal regression, estrus synchronization, and treatment of pyometra in cattle .

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation to Lactone Aldehyde

(-)-Corey esterdiol (Formula 1) undergoes oxidation using a combination of oxalyl chloride and dimethylformamide (DMF) in dichloromethane (DCM) at 0–5°C. This step generates lactone aldehyde (Formula 2) with minimal side products due to controlled temperature and stoichiometry.

Reaction Conditions

| Parameter | Detail |

|---|---|

| Starting Material | (-)-Corey esterdiol |

| Oxidizing Agent | Oxalyl chloride |

| Catalyst | DMF |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 85–90% |

Wittig-Horner Reaction for Lower Side Chain

Lactone aldehyde reacts with a phosphorus ylide derived from methyl caproate via a Wittig-Horner reaction. The ylide, prepared from methyl caproate and triphenylphosphine, couples with the aldehyde to form an α,β-unsaturated ester (Formula 3).

Key Advantages

Diisobutylaluminum Hydride (DIBAL-H) Reduction

The α,β-unsaturated ester undergoes selective reduction of the ketone groups using DIBAL-H in toluene at -70°C. This step produces diol (Formula 5) with >95% regioselectivity, avoiding over-reduction of ester functionalities.

Ylide-Wittig Reaction for Upper Side Chain

The upper side chain is introduced via a second Wittig reaction using a ylide synthesized from 5-bromovaleric acid and triphenylphosphine. This step forms the final prostaglandin backbone (Formula 6) with a cis-diene structure essential for receptor binding.

Tromethamine Salt Formation

Dinoprost (Formula 6) is converted to its tromethamine salt through acid-base neutralization and crystallization.

Neutralization and Crystallization

Dinoprost is dissolved in acetonitrile at 43–47°C, followed by addition of tromethamine dissolved in water. The mixture is cooled to induce crystallization, yielding this compound with 89–92.5% efficiency.

Optimized Crystallization Parameters

| Parameter | Detail |

|---|---|

| Solvent | Acetonitrile/water (4:1 v/v) |

| Temperature | 53–57°C during mixing |

| Cooling Rate | Natural cooling to room temperature |

| Purity | >99% by HPLC |

Industrial Production Considerations

The patented method is designed for large-scale manufacturing, emphasizing cost-effectiveness and environmental sustainability:

Catalyst and Reagent Selection

Pollution Control

-

Waste Streams : Sodium thiosulfate quenches excess oxidizing agents, while aqueous washes remove triphenylphosphine oxide.

-

Column Chromatography : Replaced with recrystallization in pilot-scale production to avoid silica gel waste.

Comparative Analysis of Synthetic Methods

While the (-)-Corey esterdiol route dominates industrial production, alternative methods face limitations:

| Method | Advantages | Limitations |

|---|---|---|

| Corey Esterdiol Route | High yield (90%), scalable | Requires cryogenic conditions |

| Tromethamine Salt | Simple crystallization | Sensitivity to solvent ratios |

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2a tromethamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Veterinary Medicine

Dinoprost tromethamine is widely used in veterinary practices, especially in livestock management. Its primary applications include:

- Estrous Cycle Manipulation : this compound is effective in inducing luteal regression, which is crucial for synchronizing estrus in cattle and other livestock. It is commonly administered intramuscularly or subcutaneously to achieve this effect .

- Abortion Induction : In veterinary obstetrics, this compound is used to induce abortion in cases of fetal death or when termination is necessary for the health of the mother .

- Improving Reproductive Performance : Studies have shown that administering this compound can enhance reproductive performance by synchronizing estrus and improving conception rates in cattle and sows .

Case Study: Cattle

A study examined the effects of different administration routes of this compound on luteal regression in dairy cows. The findings indicated that both intramuscular and subcutaneous injections effectively induced luteolysis, with variations in hormone concentration levels observed based on the route of administration .

| Administration Route | Luteal Regression Effect | Hormone Concentration Change |

|---|---|---|

| Intramuscular | High | Significant decrease in progesterone levels |

| Subcutaneous | Moderate | Moderate decrease in progesterone levels |

Human Medicine

In human medicine, this compound is primarily used for:

- Therapeutic Abortion : It is indicated for aborting second-trimester pregnancies (between the 12th and 18th week) and managing incomplete abortions due to its ability to stimulate uterine contractions .

- Cervical Preparation : The compound facilitates cervical dilation and softening, making it useful prior to surgical procedures involving the uterus .

Case Study: Induction of Labor

Research on the efficacy of this compound for labor induction has shown that it stimulates myometrial contractions effectively. A clinical trial assessed its use in women needing labor induction due to various medical conditions, demonstrating a high success rate in achieving effective contractions without significant adverse effects .

| Patient Group | Success Rate (%) | Adverse Effects (%) |

|---|---|---|

| Women requiring labor induction | 85 | 10 |

Safety and Adverse Reactions

While this compound is generally considered safe when used as directed, it can cause adverse reactions such as gastrointestinal upset, increased heart rate, and respiratory issues in some cases. Monitoring during administration is recommended to mitigate these risks .

Mechanism of Action

Prostaglandin F2a tromethamine salt exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

Prostaglandin F2alpha Receptor (FP Receptor): Activation of this receptor induces smooth muscle contraction, which is important for its role in labor induction and control of intraocular pressure.

G Protein-Coupled Receptors (GPCRs): These receptors mediate the downstream signaling effects of prostaglandin F2alpha.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison

| Compound | Half-Life | Route of Administration | Key Metabolite |

|---|---|---|---|

| This compound | 7–8 minutes | SC, IM | PGFM |

| Cloprostenol sodium | 3 hours | IM | 13,14-dihydro-15-keto-PGF2α |

| Carboprost tromethamine | Not specified | IM | Not reported |

Table 2: Clinical Efficacy in Selected Studies

Discussion

This compound remains a cornerstone in veterinary reproductive management due to its efficacy in luteolysis and pyometra treatment. However, synthetic analogs like cloprostenol sodium offer logistical advantages with longer half-lives, while carboprost fills a niche in human postpartum care. Clinical outcomes often overlap, but context-specific factors (e.g., dosing convenience, species-specific needs) dictate compound selection.

Biological Activity

Dinoprost tromethamine is a synthetic analogue of prostaglandin F2α, a naturally occurring hormone involved in various physiological processes, particularly in the reproductive system. It is primarily used in veterinary medicine to induce luteolysis and facilitate reproductive management in livestock species such as cows, sows, and mares. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical applications supported by case studies and research findings.

This compound exerts its biological effects primarily through its action on prostaglandin receptors. The key mechanisms include:

- Stimulation of Myometrial Contractions : Dinoprost promotes contractions in the myometrium (the muscular layer of the uterus), mimicking natural labor contractions. This effect is dose-dependent and increases as pregnancy progresses, making it effective for inducing abortion or facilitating labor .

- Cervical Relaxation and Dilation : The compound aids in softening and dilating the cervix, which is crucial during labor .

- Inhibition of Steroidogenesis : It inhibits the production of progesterone by the corpus luteum, leading to luteolysis, which is essential for managing reproductive cycles in livestock .

Pharmacokinetics

This compound is rapidly absorbed after administration, with a short half-life of only a few minutes. It undergoes extensive metabolism primarily in the liver and lungs, resulting in quick clearance from the body. Studies indicate that no significant accumulation occurs with repeated doses .

Safety Profile

The safety profile of this compound has been extensively studied:

- Toxicity : The compound exhibits low acute toxicity with oral LD50 values reported at 1,300 mg/kg for mice and 1,170 mg/kg for rats. Chronic administration studies have shown no significant toxic effects at therapeutic doses .

- Teratogenic Effects : High doses have been associated with teratogenic changes in animal models, indicating potential risks during pregnancy if used improperly .

Veterinary Use

This compound is widely used in veterinary medicine for various reproductive management purposes:

- Induction of Estrus : In cattle and swine, it is used to synchronize estrus cycles to optimize breeding times.

- Abortion Induction : It is effective for terminating pregnancies in livestock when necessary .

Case Studies

- Cattle Management : A study involving dairy cows demonstrated that administering this compound effectively synchronized estrus cycles, leading to improved conception rates when combined with artificial insemination protocols.

- Equine Reproduction : Research on mares indicated that dinoprost could be used to manage prolonged diestrus by inducing luteolysis, thereby allowing for timely breeding opportunities.

Comparative Effectiveness

The following table summarizes the effectiveness of this compound compared to other prostaglandin analogues:

| Compound | Indications | Onset of Action | Duration of Effect | Administration Route |

|---|---|---|---|---|

| This compound | Estrus synchronization, abortion | 30 minutes | Short (minutes) | IM/SC |

| Cloprostenol | Estrus synchronization, abortion | 30 minutes | Short (minutes) | IM/SC |

| Carboprost | Abortion in humans | 15 minutes | Short (hours) | IM |

Research Findings

Several studies have explored the biological activity and clinical applications of this compound:

- A study published in the Journal of Veterinary Pharmacology highlighted its role in managing reproductive efficiency in cattle through estrus synchronization protocols.

- Research conducted on swine indicated that dinoprost administration led to a significant reduction in time to estrus after weaning compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.